ELOVL4 Is the Sole Mammalian Elongase That Produces C28 3-Oxoacyl-CoA Intermediates—ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, and ELOVL7 Cannot Generate This Metabolite
Among the seven mammalian ELOVL family members (ELOVL1–7), ELOVL4 is uniquely capable of catalyzing the condensation reaction that produces 3-oxoacyl-CoA intermediates with acyl chain lengths of 28 carbons or greater [1]. In contrast, ELOVL1 exhibits maximal activity toward C22:0 acyl-CoA and elongates saturated/monounsaturated substrates up to C26:0 but does not efficiently process polyunsaturated substrates beyond C26 [2]. ELOVL5 and ELOVL2 are specialized for elongation of C18–C22 polyunsaturated fatty acids but cannot extend substrates to C28 [3]. ELOVL3, ELOVL6, and ELOVL7 similarly lack activity toward ULC substrates [4]. Therefore, (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA production is an ELOVL4-exclusive catalytic output in mammals, providing a definitive biosynthetic marker of ELOVL4 enzymatic function that cannot be substituted by products of any other elongase family member.
| Evidence Dimension | Enzymatic capacity to produce C28 3-oxoacyl-CoA intermediates |
|---|---|
| Target Compound Data | Produced exclusively by ELOVL4-catalyzed condensation of C26:4-CoA with malonyl-CoA |
| Comparator Or Baseline | ELOVL1 (max activity at C22:0, extends saturated chains to C26:0); ELOVL2/5 (elongate C18–C22 PUFAs only); ELOVL3/6/7 (do not elongate beyond C20–C24) |
| Quantified Difference | Qualitative all-or-none distinction: target compound is absent from the catalytic repertoire of all ELOVL isoforms except ELOVL4 |
| Conditions | Mammalian elongase family substrate specificity profiling derived from heterologous expression in yeast and mammalian cell systems |
Why This Matters
This compound serves as a pathway-specific functional probe for ELOVL4 activity, enabling unambiguous discrimination of ELOVL4-dependent elongation from that mediated by other elongase isoforms—a critical requirement for mechanistic studies of SCA34, Stargardt disease, and VLC-PUFA-related neurobiology.
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- [2] Ohno Y, Suto S, Yamanaka M, et al. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proc Natl Acad Sci USA. 2010;107(43):18439-18444. View Source
- [3] Leonard AE, Bobik EG, Dorado J, et al. Cloning of a human cDNA encoding a novel enzyme involved in the elongation of long-chain polyunsaturated fatty acids. Biochem J. 2000;350(Pt 3):765-770. View Source
- [4] Kihara A. Very long-chain fatty acids: elongation, physiology and related disorders. J Biochem. 2012;152(5):387-395. View Source
